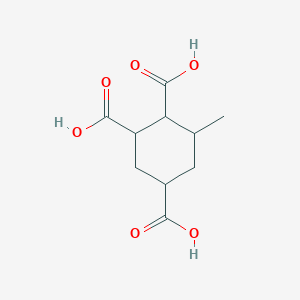![molecular formula C25H52O3Si2 B12594430 (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol CAS No. 649755-88-4](/img/structure/B12594430.png)
(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol is a complex organic molecule featuring multiple stereocenters and protective groups. This compound is notable for its intricate structure, which includes tert-butyl(dimethyl)silyl and triethylsilyl groups, making it a subject of interest in synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol typically involves multiple steps, including the protection of hydroxyl groups and the formation of double bonds. The tert-butyl(dimethyl)silyl and triethylsilyl groups are introduced to protect the hydroxyl functionalities during the synthetic process. Common reagents used in these steps include tert-butyl(dimethyl)silyl chloride and triethylsilyl chloride, often in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of protective groups is crucial to prevent unwanted side reactions and to ensure the purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The protective groups can be removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) can be used to remove silyl protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protective groups allow for selective reactions to occur at specific sites on the molecule.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways, particularly those involving silyl-protected intermediates.
Medicine
In medicine, this compound could serve as a precursor for the synthesis of pharmaceutical agents, especially those requiring selective protection and deprotection steps during synthesis.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring high precision and purity.
作用机制
The mechanism of action for this compound involves its interaction with various molecular targets, primarily through its hydroxyl and silyl groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the reaction conditions and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- (2S,4S)-4-tert-Butyl-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanone
- tert-Butyl(dimethyl)silyl-protected alcohols
Uniqueness
What sets (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol apart is its combination of multiple protective groups and stereocenters, which allows for highly selective reactions. This makes it a valuable intermediate in complex synthetic pathways.
属性
CAS 编号 |
649755-88-4 |
|---|---|
分子式 |
C25H52O3Si2 |
分子量 |
456.8 g/mol |
IUPAC 名称 |
(2S,3R,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dien-1-ol |
InChI |
InChI=1S/C25H52O3Si2/c1-13-17-18-20(5)23(28-30(14-2,15-3)16-4)22(7)24(21(6)19-26)27-29(11,12)25(8,9)10/h13,17-18,20-24,26H,1,14-16,19H2,2-12H3/t20-,21-,22+,23-,24+/m0/s1 |
InChI 键 |
VMUDGOXNJDZEEW-OSFFKXSWSA-N |
手性 SMILES |
CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)CO)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



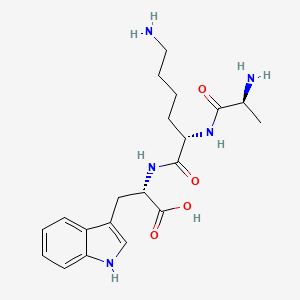
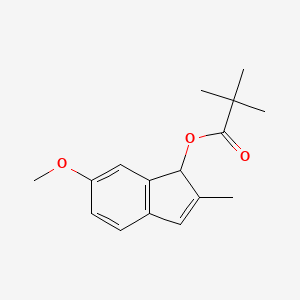
![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)
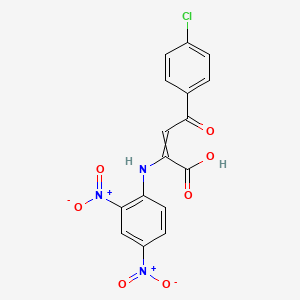
![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
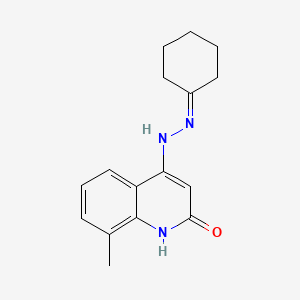
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


